Desfluoro Iloperidone (Impurity)

概要

説明

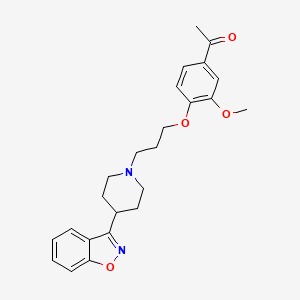

Desfluoro Iloperidone (Impurity) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .

準備方法

The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

化学反応の分析

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Studies

Desfluoro Iloperidone has been studied for its potential role in enhancing the understanding of antipsychotic mechanisms. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical agents. Specifically, the presence of Desfluoro Iloperidone may affect:

- Dopamine Receptor Binding : Similar to Iloperidone, Desfluoro Iloperidone may interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial for antipsychotic activity .

- Serotonin Receptor Affinity : The compound may also exhibit affinity for serotonin receptors, contributing to its potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, Desfluoro Iloperidone serves as a reference standard for quality control in pharmaceutical formulations containing Iloperidone. Its identification and quantification are essential for ensuring the purity and safety of antipsychotic medications.

Clinical studies involving Iloperidone have highlighted the importance of monitoring impurities like Desfluoro Iloperidone to assess their impact on treatment outcomes:

- Efficacy and Safety Profiles : Clinical trials have shown that patients treated with Iloperidone experience a low incidence of extrapyramidal symptoms and weight gain . Understanding how impurities like Desfluoro Iloperidone influence these outcomes is critical for optimizing treatment regimens.

- Long-term Treatment Effects : Studies suggest that the presence of impurities may alter long-term treatment effects, necessitating further research into their pharmacodynamics and pharmacokinetics .

Case Study 1: Efficacy Assessment in Schizophrenia

A systematic review evaluated the efficacy of Iloperidone compared to other antipsychotics in treating schizophrenia. The review included data on impurities such as Desfluoro Iloperidone, highlighting their potential influence on treatment efficacy and safety:

- Study Design : Randomized controlled trials (RCTs) comparing Iloperidone with placebo or active treatments.

- Findings : Results indicated that while Desfluoro Iloperidone was present as an impurity, it did not significantly alter the overall efficacy profile of Iloperidone compared to other antipsychotics .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a study focusing on pharmaceutical quality control, Desfluoro Iloperidone was used as a reference standard to assess the purity of commercial Iloperidone formulations:

作用機序

The mechanism of action of Desfluoro Iloperidone (Impurity) involves its interaction with specific molecular targets, such as serotonergic and dopaminergic receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects in neurological disorders . The pathways involved include the inhibition of acetylcholinesterase (AChE) and the modulation of serotonin and dopamine levels .

類似化合物との比較

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

Paliperidone: Another antipsychotic drug with a similar benzoxazole structure but different pharmacological properties.

Iloperidone: Shares structural similarities but has distinct therapeutic applications and receptor binding profiles.

Risperidone: A well-known antipsychotic with a benzoxazole ring, used for treating schizophrenia and bipolar disorder.

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

生物活性

Desfluoro iloperidone is an impurity associated with iloperidone, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and safety profile.

Chemical Profile

Desfluoro iloperidone is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 408.5 g/mol

- CAS Number : 133454-46-3

This compound is a derivative of iloperidone, which itself is a piperidinylbenzisoxazole. Its structural modification involves the removal of a fluorine atom, which may influence its interaction with biological targets.

Receptor Binding Affinity

The biological activity of desfluoro iloperidone can be inferred from studies on iloperidone itself. Iloperidone demonstrates a Ki value of 5.6 nM for the serotonin 5HT2A receptor and a Ki value of 6.3 nM for dopamine D2 receptors, indicating a strong affinity for these targets . The removal of the fluorine atom in desfluoro iloperidone may alter these affinities, potentially reducing its therapeutic effects or modifying side effects.

Case Studies and Clinical Reports

While specific case studies focusing solely on desfluoro iloperidone are scarce, insights can be drawn from reports on iloperidone:

-

Overdose Case : A case involving a 27-year-old male who ingested 84 mg of iloperidone showed prolonged QTc intervals without fatal outcomes. This suggests that similar effects might be observed with desfluoro iloperidone due to its structural similarity .

Mg ingested Duration Highest QTc Symptoms 84 Acute 527 ms Tachycardia, sedation - Long-term Treatment Effects : Longitudinal studies indicate that iloperidone has a favorable safety profile with low rates of extrapyramidal symptoms (EPS). Given that desfluoro iloperidone may have similar pharmacological properties, it could also exhibit reduced EPS liability .

Impurity Profiling

Impurity profiling studies emphasize the need to understand the impact of impurities like desfluoro iloperidone on drug safety and efficacy. The presence of such impurities can alter the pharmacokinetic and pharmacodynamic profiles of the primary drug, potentially leading to unexpected adverse effects.

Table: Comparison of Iloperidone and Desfluoro Iloperidone

| Property | Iloperidone | Desfluoro Iloperidone |

|---|---|---|

| Molecular Formula | CHNO | CHNO |

| Molecular Weight | 408.5 g/mol | 408.5 g/mol |

| Receptor Affinity (5HT2A) | Ki = 5.6 nM | TBD |

| Receptor Affinity (D2) | Ki = 6.3 nM | TBD |

| Common Side Effects | Dizziness, hypotension | TBD |

特性

IUPAC Name |

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLSZDJAXFXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。